molecular formula C6H13N3S B1599159 3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine CAS No. 1189289-64-2

3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine

Cat. No.: B1599159
CAS No.: 1189289-64-2
M. Wt: 159.26 g/mol
InChI Key: CFMRGIFJEUBJQL-UHFFFAOYSA-N
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Description

3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-3-9-4-7-6(10-2)8-5-9/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMRGIFJEUBJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC(=NC1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396223
Record name STK382560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189289-64-2
Record name STK382560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine can be achieved through several methods. One common approach involves the reaction of ethylamine with methyl isothiocyanate, followed by cyclization with formaldehyde. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Uses

3-Ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine has been investigated as a potential herbicide and pesticide. Its structural similarity to other triazine derivatives allows it to inhibit photosynthesis in plants effectively.

Case Studies:

  • Herbicidal Activity : Research indicates that compounds within the triazine family exhibit selective herbicidal properties. Studies have shown that derivatives of triazine can control broadleaf weeds while being less harmful to cereal crops .
CompoundActivityTarget Weeds
This compoundModerateBroadleaf weeds

Pharmaceutical Applications

The compound has been explored for its potential therapeutic effects due to its ability to interact with various biological targets.

Case Studies:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This opens avenues for its use in developing new antibiotics or preservatives for food products .
Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12

Materials Science

In materials science, the compound is being researched for its potential use as a stabilizer in polymers and plastics.

Applications:

  • UV Stabilizer : Similar compounds have been used as UV absorbers in plastics to enhance durability and longevity against sunlight degradation . The incorporation of triazine derivatives can improve the thermal stability of materials.
Material TypeApplicationEffect
PolyethyleneUV StabilizerIncreased lifespan under UV exposure

Mechanism of Action

The mechanism of action of 3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine is a member of the triazine family, which has gained attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12N4S\text{C}_7\text{H}_{12}\text{N}_4\text{S}

This compound features a triazine ring with ethyl and methylsulfanyl substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The triazine core is known to interact with various cellular targets that are crucial in tumorigenesis. For example:

  • Mechanism of Action : Triazines can inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. In vitro studies have shown that modifications on the triazine ring can enhance cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Antimicrobial Activity

Triazine derivatives also exhibit significant antimicrobial properties. The biological evaluation of this compound has shown:

  • Bactericidal Effects : Studies indicate that this compound can effectively inhibit the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on modified triazines demonstrated that compounds similar to 3-ethyl-6-methylsulfanyl exhibited IC50 values in the low micromolar range against several cancer cell lines. The study revealed that these compounds could enhance caspase activity, indicating apoptosis induction .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various triazine derivatives including 3-ethyl-6-methylsulfanyl. The results showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Data Summary

Activity Type Cell Line/Organism IC50/MIC (µg/mL) Reference
AnticancerCytotoxicityMDA-MB-231<10
AntimicrobialBactericidalStaphylococcus aureus64
Escherichia coli128

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine
Reactant of Route 2
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3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine

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